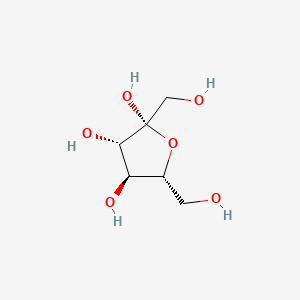

beta-D-fructofuranose

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Beta-D-fructofuranose, commonly known as fructose, is a simple sugar and a monosaccharide. It is one of the three dietary monosaccharides, along with glucose and galactose, that are absorbed directly into the bloodstream during digestion. This compound is found naturally in many plants, where it is often bonded to glucose to form the disaccharide sucrose. It is a key component in the sweet taste of fruits and honey.

准备方法

Synthetic Routes and Reaction Conditions

Beta-D-fructofuranose can be synthesized through the hydrolysis of sucrose. The hydrolysis reaction involves breaking the glycosidic bond between glucose and fructose in the presence of an acid or enzyme such as invertase. The reaction conditions typically include a temperature range of 50-60°C and a pH of around 4.5-5.5.

Industrial Production Methods

Industrially, this compound is produced from corn starch through a multi-step process. The starch is first hydrolyzed to glucose using enzymes like alpha-amylase and glucoamylase. The glucose is then isomerized to fructose using glucose isomerase. This process yields high-fructose corn syrup, which contains a mixture of glucose and fructose.

化学反应分析

Types of Reactions

Beta-D-fructofuranose undergoes several types of chemical reactions, including:

Oxidation: Fructose can be oxidized to form various products, such as 5-hydroxymethylfurfural (HMF) under acidic conditions.

Reduction: It can be reduced to form sugar alcohols like sorbitol.

Substitution: Fructose can participate in substitution reactions, such as esterification with fatty acids to form fructose esters.

Common Reagents and Conditions

Oxidation: Common reagents include nitric acid and bromine water. Conditions typically involve heating the solution.

Reduction: Sodium borohydride or hydrogen in the presence of a catalyst like nickel can be used for reduction.

Substitution: Esterification reactions often use fatty acids and catalysts like sulfuric acid under reflux conditions.

Major Products

Oxidation: 5-hydroxymethylfurfural (HMF)

Reduction: Sorbitol

Substitution: Fructose esters

科学研究应用

Enzymatic Applications

Beta-D-Fructofuranose in Enzyme Activity

this compound is crucial for the activity of enzymes such as β-fructofuranosidases. These enzymes catalyze the hydrolysis of sucrose and other fructosaccharides, producing fructooligosaccharides (FOS), which have prebiotic effects beneficial for human health. For instance, a β-fructofuranosidase from Rhodotorula dairenensis exhibited transfructosylating activity that produced various types of prebiotic FOS, enhancing the yield of fructooligosaccharides significantly .

Kinetic Studies

Kinetic studies of β-fructofuranosidases reveal their substrate specificity and efficiency. For example, the kinetic parameters for sucrose hydrolysis were determined using Michaelis-Menten kinetics, demonstrating the enzyme's potential in industrial applications for producing high-value prebiotics .

Health Benefits

Prebiotic Effects

this compound contributes to the production of fructooligosaccharides that serve as prebiotics. These compounds promote gut health by stimulating the growth of beneficial bacteria, thereby improving digestive health and potentially preventing diseases such as osteoporosis and cardiovascular conditions .

Impact on Plant Physiology

Research has shown that β-D-fructofuranose affects the growth and respiration of plant tissues. In particular, studies on apple pollen tubes indicated that solutions containing raffinose (which includes β-D-fructofuranose) supported longer growth periods compared to sucrose solutions, suggesting its role in enhancing plant physiological responses .

Biotechnological Applications

Production of Fructans

this compound is integral to the synthesis of fructans from agave plants, which are important for tequila production. The metabolic pathways involving agavins (a type of fructan) highlight the importance of β-D-fructofuranose in agricultural biotechnology and food science .

Synthesis of Functionalized Compounds

The compound serves as a precursor for synthesizing various glycooxazolines and polymers used in nanomedicine. These derivatives have potential applications in drug delivery systems due to their stability and functional properties .

Case Studies

作用机制

Beta-D-fructofuranose exerts its effects primarily through its metabolism in the liver. It is phosphorylated by fructokinase to form fructose-1-phosphate, which is then split into glyceraldehyde and dihydroxyacetone phosphate by aldolase B. These intermediates enter glycolysis and gluconeogenesis pathways, influencing energy production and storage.

相似化合物的比较

Similar Compounds

Glucose: Another monosaccharide with a similar structure but different metabolic pathways.

Galactose: A monosaccharide that, like fructose, is part of the disaccharide lactose.

Sucrose: A disaccharide composed of glucose and fructose.

Uniqueness

Beta-D-fructofuranose is unique in its high sweetness relative to glucose and its distinct metabolic pathway, which bypasses the regulatory step of glycolysis controlled by phosphofructokinase. This can lead to different metabolic outcomes, particularly in the context of high-fructose diets.

属性

CAS 编号 |

53188-23-1 |

|---|---|

分子式 |

C6H12O6 |

分子量 |

180.16 g/mol |

IUPAC 名称 |

(2R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol |

InChI |

InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3?,4?,5?,6-/m1/s1 |

InChI 键 |

RFSUNEUAIZKAJO-LTQQEKPISA-N |

SMILES |

C(C1C(C(C(O1)(CO)O)O)O)O |

手性 SMILES |

C(C1C(C([C@](O1)(CO)O)O)O)O |

规范 SMILES |

C(C1C(C(C(O1)(CO)O)O)O)O |

熔点 |

119-122°C |

Key on ui other cas no. |

57-48-7 53188-23-1 |

物理描述 |

Solid |

溶解度 |

778 mg/mL at 20 °C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of β-D-fructose?

A1: The molecular formula for β-D-fructose is C6H12O6, and its molecular weight is 180.16 g/mol.

Q2: How can you differentiate between α-D-fructofuranose and β-D-fructofuranose using NMR spectroscopy?

A2: NMR studies demonstrated that rat hepatic 6-phosphofructo-2-kinase exclusively produces β-D-fructose-2,6-bisphosphate from β-D-fructose-6-phosphate. A specific long-range coupling constant (4JH-3, P-2) of 1.06 Hz between P-2 and H-3, characteristic of the β-anomer, was observed. The absence of a similar coupling to the H-1a peak further confirmed the absence of the α-anomer. []

Q3: Does the molecular mobility of β-D-fructose in its amorphous solid state change with time?

A3: Yes, the molecular mobility of amorphous β-D-fructose is affected by physical aging. Studies using thermally stimulated depolarization currents (TSDC) have shown that the slower motional modes of the secondary relaxation in amorphous fructose exhibit a significant dependence on aging, indicating structural relaxation within the glass. []

Q4: How does β-D-fructose influence adenine aggregation, and what is the biological relevance?

A4: β-D-fructose exhibits a relatively weak cosolvent effect on adenine aggregation compared to other sugars like D-galactose. Molecular mechanics simulations suggest that this difference arises from the inability of β-D-fructose, with its two polar faces, to effectively engage in CH-pi stacking interactions with the aromatic structure of adenine. In contrast, β-D-galactopyranose, with its apolar surface, readily forms CH-pi stacking interactions, promoting adenine solubility. []

Q5: Can β-D-fructose form complexes with metal ions?

A5: Yes, research has demonstrated the formation of a stable complex between Zn(II) and β-D-fructose 2,6-bisphosphate. This complex activates enzymes like bis(5'-guanosyl)tetraphosphatase and dinucleoside triphosphatase, which can be subsequently inhibited by Zn(II). []

Q6: How does β-D-fructose influence ascorbate transport in biological systems?

A6: While β-D-fructose itself doesn't directly impact ascorbate transport, α-D-glucose and related analogues like 3-O-methyl-D-glucose competitively inhibit ascorbate transport in retinal capillary pericytes [] and retinal pigment epithelial cells []. This suggests a shared facilitated carrier diffusion system for ascorbate and specific sugar analogues. Notably, β-D-fructose does not show this inhibitory effect, indicating structural specificity for the transporter.

Q7: How is computational chemistry used to study β-D-fructose and its derivatives?

A8: Computational methods like density functional theory (DFT) are valuable tools in studying β-D-fructose. For example, DFT calculations were crucial in identifying the structure of radiation-induced radicals in β-D-fructose single crystals, providing insights into their hyperfine coupling tensors and molecular geometries. []

Q8: Have there been any studies exploring the structure-activity relationships (SAR) of β-D-fructose derivatives?

A9: Yes, research exploring nitrogen-in-the-ring analogs of β-D-fructose, specifically 2,5-dideoxy-2,5-imino-D-mannitol (a mimic of β-D-fructofuranose), revealed its potent inhibitory activity against mammalian β-galactosidases. This finding highlights the impact of structural modifications on the biological activity of sugar derivatives. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。